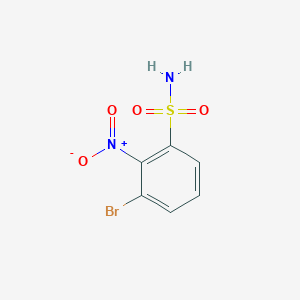

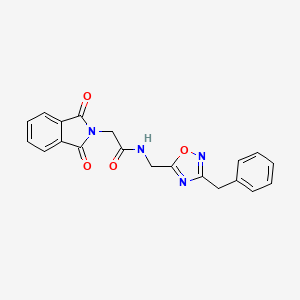

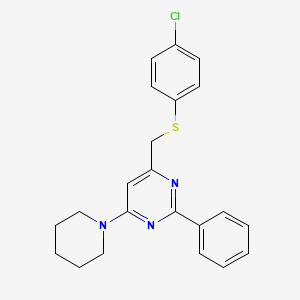

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with two heteroatoms, one of which is a sulfur atom . The presence of the diethylamino group and benzylidene moiety suggests that this compound could exhibit interesting chemical and biological properties.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, also known as (5Z)-5-{[4-(diethylamino)phenyl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one:

Nonlinear Optical Materials

This compound exhibits significant nonlinear optical (NLO) properties, making it a promising candidate for applications in photonics and optoelectronics. Its ability to undergo self-defocusing, saturable absorption (SA), and reverse saturable absorption (RSA) enhances its utility in optical switching and modulation . The compound’s third-order nonlinear optical susceptibility (χ(3)) increases with solvent dipole moment, indicating its potential for tunable NLO applications.

Fluorescent Sensors

The compound can be used in the development of dual-responsive fluorescent sensors for detecting metal ions such as Al³⁺ and Zn²⁺. These sensors exhibit significant fluorescence enhancement upon binding with these ions, making them useful for environmental monitoring and biomedical diagnostics . The selective detection capabilities of these sensors are crucial for applications requiring high sensitivity and specificity.

Organic Electronics

In organic electronics, this compound can be utilized to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties, such as high electron mobility and stability, contribute to the efficiency and longevity of these devices . The compound’s ability to form stable thin films is particularly advantageous for device fabrication.

Antimicrobial Agents

Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymatic processes . This application is particularly relevant in the context of rising antibiotic resistance.

Catalysts in Organic Synthesis

The compound can act as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Its catalytic activity is attributed to the presence of the thioxothiazolidinone moiety, which facilitates electron transfer and stabilizes reaction intermediates . This makes it valuable in the synthesis of complex organic molecules.

Photodynamic Therapy

In the field of photodynamic therapy (PDT), this compound can be used as a photosensitizer for treating cancer. Upon activation by light, it generates reactive oxygen species (ROS) that induce cell death in targeted cancer cells . Its high photostability and selective accumulation in tumor tissues enhance its effectiveness in PDT applications.

Electrochemical Sensors

The compound’s electrochemical properties enable its use in the development of sensors for detecting various analytes, including glucose, dopamine, and heavy metals. These sensors offer high sensitivity, selectivity, and rapid response times, making them suitable for clinical diagnostics and environmental monitoring . The compound’s stability and reproducibility are key factors in its performance as an electrochemical sensor.

Drug Delivery Systems

This compound can be incorporated into drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents. Its ability to form stable complexes with drugs and its controlled release properties make it ideal for targeted drug delivery . This application is particularly beneficial for improving the efficacy and reducing the side effects of various medications.

特性

IUPAC Name |

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURJRYMLEFDDCJ-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701405.png)